
1-Cyclohexyl-3-hydroxy-1-methylpyrrolidinium bromide xanthene-9-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AHR 349 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants like dioxins and polycyclic aromatic hydrocarbons. it also plays a significant role in regulating immune responses, cell proliferation, and differentiation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AHR 349 involves multiple steps, including the formation of a fused ring structure. The preparation method typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as cyclization, oxidation, and reduction. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of AHR 349 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production capacity and reduce costs .
化学反応の分析
Types of Reactions
AHR 349 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of AHR 349 include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AHR 349 may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives, depending on the substituent introduced .
科学的研究の応用
AHR 349 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the aryl hydrocarbon receptor’s binding and activation mechanisms.
Biology: Investigated for its role in modulating immune responses and cell differentiation.
Medicine: Explored as a potential therapeutic agent for treating diseases related to immune dysregulation and cancer.
Industry: Utilized in the development of new materials and chemical processes that involve the aryl hydrocarbon receptor
作用機序
AHR 349 exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and dimerizes with the aryl hydrocarbon receptor nuclear translocator. This complex then binds to specific DNA sequences, regulating the expression of target genes involved in various biological processes, including xenobiotic metabolism, immune response, and cell proliferation .
類似化合物との比較
AHR 349 is unique compared to other aryl hydrocarbon receptor ligands due to its specific binding affinity and functional selectivity. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent aryl hydrocarbon receptor agonist known for its toxic effects.
Indirubin: A natural compound with aryl hydrocarbon receptor agonist activity, used in traditional medicine.
FluoAHRL: A synthetic fluorescent compound designed to study aryl hydrocarbon receptor interactions .
AHR 349 stands out due to its balanced agonist and antagonist activities, making it a valuable tool for studying the aryl hydrocarbon receptor’s diverse roles in biology and medicine.
特性
CAS番号 |
102584-65-6 |
|---|---|
分子式 |
C25H30BrNO3 |
分子量 |
472.4 g/mol |
IUPAC名 |
(1-cyclohexyl-1-methylpyrrolidin-1-ium-3-yl) 9H-xanthene-9-carboxylate;bromide |
InChI |
InChI=1S/C25H30NO3.BrH/c1-26(18-9-3-2-4-10-18)16-15-19(17-26)28-25(27)24-20-11-5-7-13-22(20)29-23-14-8-6-12-21(23)24;/h5-8,11-14,18-19,24H,2-4,9-10,15-17H2,1H3;1H/q+1;/p-1 |
InChIキー |
YYKPOWISPKGAJU-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCC(C1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5CCCCC5.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



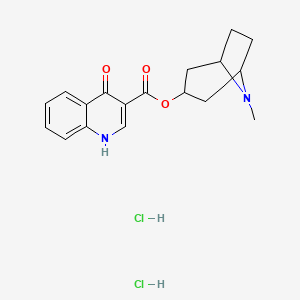
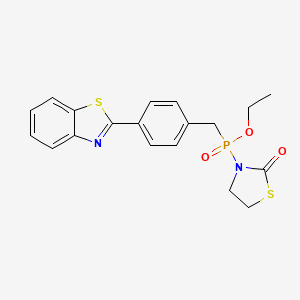
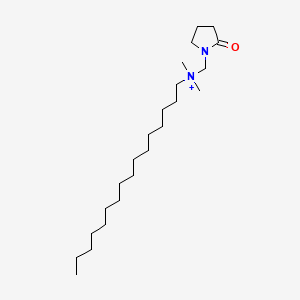
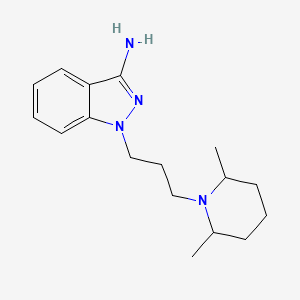
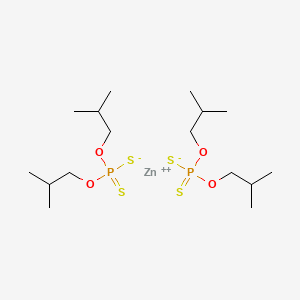
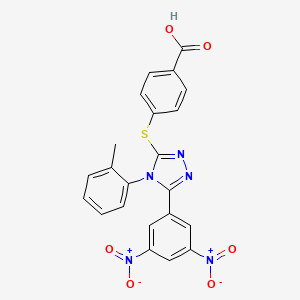
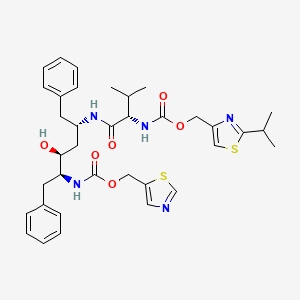
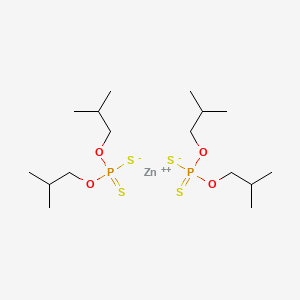
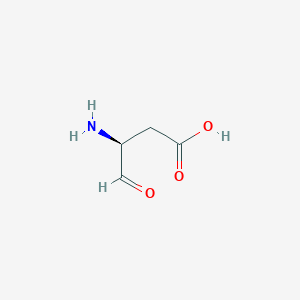
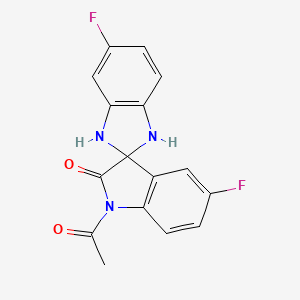
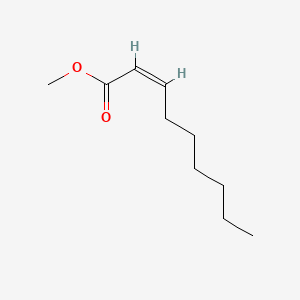

![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
